

(-)-Conduritol B structure and stereochemistry

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Compound of Interest

Compound Name: (-)-Conduritol B

CAS No.: 25348-64-5

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Technical Deep Dive: (-)-Conduritol B

Structure, Stereochemistry, and Chemo-Enzymatic Synthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 1.0[1]

Executive Summary

(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) structurally analogous to D-glucose.[1] While its epoxide derivative, Conduritol B Epoxide (CBE), is widely recognized as an irreversible suicide inhibitor of

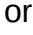
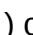
-glucosidase (GCase) used to model Gaucher's disease, the alkene precursor **(-)-Conduritol B** itself possesses distinct pharmacological properties.[1] It acts as a competitive inhibitor and, critically, as a pharmacological chaperone capable of rescuing unfolded mutant GCase in the endoplasmic reticulum.[1]

This guide provides a rigorous analysis of the stereochemical identity of **(-)-Conduritol B**, distinguishing it from its diastereomers (Conduritols A-F), and details the "Gold Standard" chemo-enzymatic synthesis route that ensures enantiomeric purity—a critical requirement for biological efficacy.

Structural Anatomy & Stereochemistry[2]

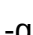
Stereochemical Definition

The generic term "Conduritol" refers to cyclohex-5-ene-1,2,3,4-tetrol.[1] There are six diastereomers (A–F).[2] Conduritol B is defined by the relative configuration 1,2,4/3.[1] This nomenclature indicates that the hydroxyl groups at positions 1, 2, and 4 are cis to each other, while the hydroxyl at position 3 is trans relative to its neighbors.[1]


- IUPAC Name: (1S, 2R, 3R, 4S)-cyclohex-5-ene-1,2,3,4-tetrol (for the (-)-enantiomer derived from microbial oxidation).[1]
- Conformation: In solution, the cyclohexene ring adopts a half-chair ( or ) conformation, which is crucial for its ability to mimic the oxocarbenium ion transition state of glucosidase hydrolysis.

The Enantiomeric Distinction

Unlike Conduritol A (meso compound), Conduritol B is chiral.[1]

- **(-)-Conduritol B**: The biologically active L-chiro-inositol derivative mimic.[1]
- **(+)-Conduritol B**: The enantiomer, typically showing significantly reduced or null affinity for mammalian -glucosidases.[1]

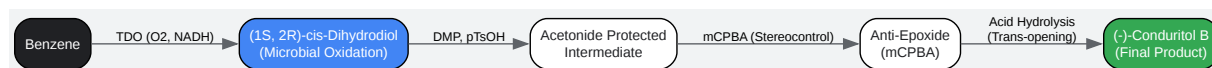
Critical Note on Nomenclature: Researchers must distinguish between the alkene (Conduritol B) and the epoxide (CBE).

- **(-)-Conduritol B (Alkene)**: Reversible, competitive inhibitor ( mM range).[1] Used as a chemical chaperone.
- **Conduritol B Epoxide (Oxirane)**: Irreversible, covalent inhibitor.[1][3][4] Used to induce lysosomal storage phenotypes.

Synthesis: The Chemo-Enzymatic Route

To obtain optically pure **(-)-Conduritol B**, the classical chemical synthesis from benzene (which yields racemates) is inferior to the chemo-enzymatic approach using *Pseudomonas putida* or recombinant *E. coli* expressing Toluene Dioxygenase (TDO). This route establishes the absolute configuration at the very first step.

Pathway Visualization



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Figure 1: Chemo-enzymatic synthesis of **(-)-Conduritol B**.^[1] The chirality is installed enzymatically in the first step.

Detailed Protocol

Step 1: Enantioselective Dihydroxylation

- Reagent: *E. coli* JM109 (pDTG601) expressing Toluene Dioxygenase.
- Substrate: Benzene.
- Conditions: Fermentation at 30°C, pH 7.0.
- Mechanism: TDO inserts molecular oxygen across a double bond in a syn fashion.
- Product: (1S, 2R)-cis-1,2-dihydroxy-3,5-cyclohexadiene.^[1]
- Why this step? This establishes the (1S, 2R) stereocenters with >98% enantiomeric excess (ee).^[1]

Step 2: Protection

- Reagent: 2,2-Dimethoxypropane (DMP), *p*-Toluenesulfonic acid (cat.).^[1]
- Conditions: Room temperature, anhydrous acetone.

- Outcome: Formation of the acetonide protects the cis-diol and locks the conformation, directing the stereochemistry of subsequent additions.

Step 3: Stereoselective Epoxidation

- Reagent: m-Chloroperbenzoic acid (mCPBA).[1]
- Conditions: CH₂Cl₂, 0°C.[1]
- Causality: The acetonide group sterically hinders the syn face. The epoxidation occurs exclusively on the anti face relative to the acetonide.
- Intermediate: anti-1,2-anhydro-3,4-O-isopropylidene-conduritol.[1]

Step 4: Hydrolysis (Epoxide Opening)

- Reagent: 1M H₂SO₄ or TFA/Water.
- Conditions: Reflux or 60°C.
- Mechanism: Acid-catalyzed opening of the epoxide. The nucleophile (water) attacks in a trans-diaxial manner.
- Result: This inversion at the site of attack generates the specific (1,2,4/3) relative configuration of Conduritol B.

Spectroscopic Characterization

Verification of the structure relies on Nuclear Magnetic Resonance (NMR).[5] The symmetry (or lack thereof) and coupling constants (

) confirm the "B" configuration.

Proton NMR (¹H) Data (D₂O, 400 MHz)

Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Assignment
H-5, H-6	5.60 - 5.75	Multiplet (dd)		Vinylic protons (Alkene)
H-1, H-4	4.15 - 4.25	Multiplet		Allylic carbinol protons
H-2, H-3	3.50 - 3.65	dd		Homoallylic carbinol protons

Interpretation:

- The vinylic signal at ~5.7 ppm confirms the presence of the double bond (distinguishing from inositols).
- The coupling constant

Hz indicates a trans-diaxial relationship between H2 and H3, characteristic of the Conduritol B configuration (1,2-cis, 2,3-trans).[1]

Carbon NMR (¹³C) Data[1]

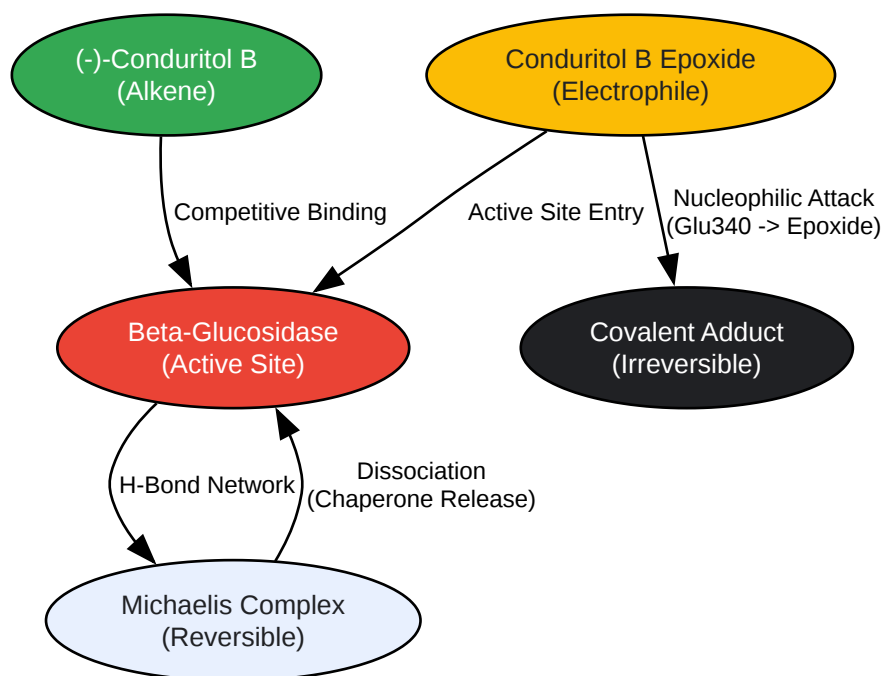
Position	Chemical Shift (, ppm)	Assignment
C-5, C-6	128.5 - 130.0	Alkene carbons
C-1, C-4	72.0 - 73.5	Allylic C-OH
C-2, C-3	74.5 - 76.0	Homoallylic C-OH

Biological Mechanism of Action[5]

The structural utility of (-)-Conduritol B lies in its ability to mimic the transition state of glucosidase cleavage.

Mode of Binding

Unlike the epoxide (CBE), which contains an electrophilic trap, **(-)-Conduritol B** binds reversibly.[1]



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Figure 2: Differential binding modes.[1] **(-)-Conduritol B** acts as a reversible chaperone, whereas CBE forms a permanent covalent bond.[1]

The Chaperone Effect

In Gaucher's disease, mutations (e.g., N370S) cause GCase to misfold in the ER, leading to degradation.[1]

- Binding: **(-)-Conduritol B** binds the misfolded enzyme in the ER at neutral pH.
- Stabilization: This binding stabilizes the correct tertiary structure, allowing trafficking to the lysosome.
- Release: In the acidic environment of the lysosome (pH < 5.0), the affinity of **(-)-Conduritol B** decreases, or the high concentration of substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic activity.

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